molecular formula C9H12N2O2 B11717850 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

Cat. No.: B11717850
M. Wt: 180.20 g/mol
InChI Key: JDGCKWRXLSEDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole (CAS: 2044773-09-1) is a bicyclic ether-pyrazole hybrid compound. Its structure features a pyrazole ring substituted at the 5-position with a 3,7-dioxabicyclo[4.1.0]heptane moiety and a methyl group at the 1-position of the pyrazole.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole

InChI

InChI=1S/C9H12N2O2/c1-11-7(2-4-10-11)9-3-5-12-6-8(9)13-9/h2,4,8H,3,5-6H2,1H3

InChI Key

JDGCKWRXLSEDKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C23CCOCC2O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{3,7-dioxabicyclo[410]heptan-6-yl}-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may require access to specialized chemical literature .

Industrial Production Methods: The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting enzyme activity. The pyrazole ring can interact with various biological molecules, affecting their function and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the bicyclic ring and pyrazole core. Key comparisons are outlined below:

Bicyclic Ring Modifications

Compound Name Bicyclic System Substituents CAS Number Key Differences
5-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole 3,7-Dioxabicyclo[4.1.0]heptane None 2044773-09-1 Reference compound with two oxygen atoms in the bicyclic ring.
5-{3,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole 7-Oxabicyclo[4.1.0]heptane 3,5-Dimethyl 2060060-03-7 Methyl groups increase steric bulk; single oxygen atom reduces polarity .
5-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole 7-Oxabicyclo[4.1.0]heptane 4,4-Difluoro 2059955-51-8 Fluorine atoms enhance electronegativity and metabolic stability .
4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole 7-Oxa-2-thiabicyclo[4.1.0]heptane Bromine (pyrazole 4-position) 2059931-75-6 Sulfur substitution alters electronic properties; bromine adds halogenated reactivity .

Pyrazole Core Modifications

  • Position 1 : All analogs retain the 1-methyl group, critical for steric and electronic stabilization.
  • Position 5 : The bicyclic substituent is conserved, but variations in the bicyclic system (e.g., oxygen vs. sulfur) influence electronic density.

Tables

Table 1. Structural Comparison of Bicyclic-Pyrazole Analogs

CAS Number Bicyclic System Pyrazole Substituents Key Features
2044773-09-1 3,7-Dioxabicyclo[4.1.0]heptane 1-Methyl High polarity due to two oxygen atoms
2060060-03-7 7-Oxabicyclo[4.1.0]heptane 1-Methyl, 3,5-Dimethyl Increased hydrophobicity
2059955-51-8 7-Oxabicyclo[4.1.0]heptane 1-Methyl, 4,4-Difluoro Enhanced metabolic stability
2059931-75-6 7-Oxa-2-thiabicyclo[4.1.0]heptane 1-Methyl, 4-Bromo Sulfur enhances π-acidity; bromine enables cross-coupling

Table 2. Commercial Status of Key Compounds

CAS Number Supplier Status Potential Use
2044773-09-1 Available (1 supplier) Research chemical
2059931-75-6 Discontinued Discontinued due to limited demand

Biological Activity

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole
  • CAS Number : 2044773-09-1
  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 168.20 g/mol

Structural Formula

The structure features a bicyclic system with a dioxabicyclo framework, contributing to its unique reactivity and potential biological interactions.

Research indicates that 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64
Escherichia coli128

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound induces cytotoxicity at concentrations above 50 µM. The following table summarizes the findings:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-745Apoptosis induction
HeLa60Cell cycle arrest at G2/M phase

These results indicate that further exploration into the compound's anticancer potential is warranted.

Synthesis and Derivatives

The synthesis of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves multi-step reactions starting from readily available precursors. Notably, its derivatives have also been synthesized to enhance biological activity or modify pharmacokinetic properties.

Synthetic Route Overview

  • Starting Material : Begin with commercially available dioxabicyclo compounds.
  • Formation of Pyrazole Ring : Employ cyclization reactions to form the pyrazole moiety.
  • Purification : Use chromatographic techniques to isolate the desired product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.